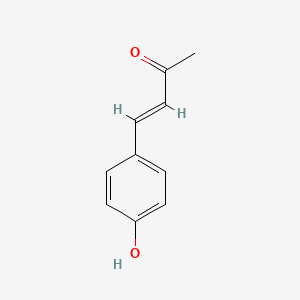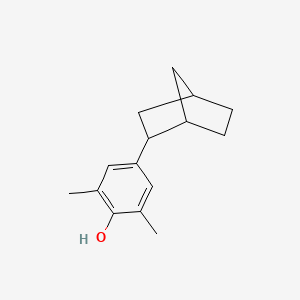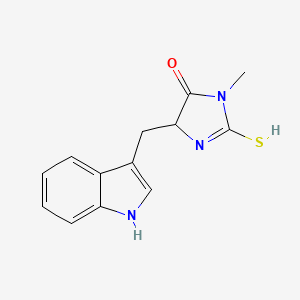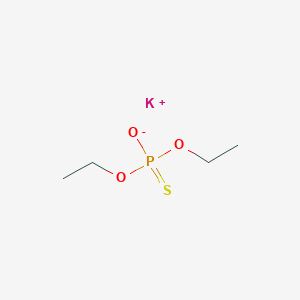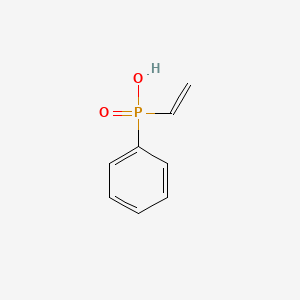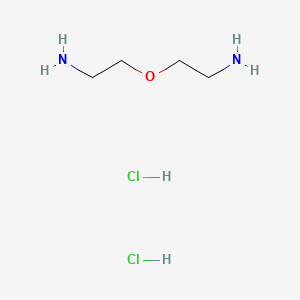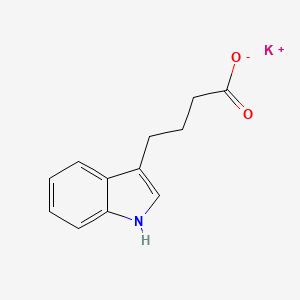
potassium;4-(1H-indol-3-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adagrasib is a small molecule inhibitor that targets the KRAS G12C mutation, which is commonly found in various types of cancer, including non-small cell lung cancer and colorectal cancer . This compound has shown promise in clinical trials and has been approved for use in specific cancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
Adagrasib is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent modifications to introduce functional groups that enhance its activity and selectivity. The synthetic route typically involves:
Formation of the core structure: This step involves the construction of the core scaffold of adagrasib through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity towards the KRAS G12C mutation. These modifications are achieved through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
The industrial production of adagrasib involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control.
化学反应分析
Types of Reactions
Adagrasib undergoes various chemical reactions, including:
Oxidation: Adagrasib can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert adagrasib into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups in adagrasib with other groups, potentially altering its activity.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of adagrasib, which may have different pharmacological properties and activities.
科学研究应用
Adagrasib has a wide range of scientific research applications, including:
Chemistry: Adagrasib is used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new inhibitors with improved properties.
Biology: In biological research, adagrasib is used to investigate the role of the KRAS G12C mutation in cancer progression and to study the molecular mechanisms underlying its inhibition.
Medicine: Adagrasib is used in clinical trials to evaluate its efficacy and safety in treating various cancers with the KRAS G12C mutation. It has shown promising results in reducing tumor size and improving patient outcomes.
Industry: In the pharmaceutical industry, adagrasib is used as a lead compound for the development of new cancer therapies targeting the KRAS G12C mutation.
作用机制
Adagrasib exerts its effects by selectively binding to the KRAS G12C mutant protein and inhibiting its activity. The KRAS G12C mutation results in a constitutively active form of the KRAS protein, which drives cancer cell proliferation and survival. Adagrasib binds to the mutant protein and locks it in an inactive state, preventing it from transmitting growth signals to the cell. This leads to the inhibition of cancer cell growth and induces apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
Adagrasib is unique among KRAS inhibitors due to its high selectivity and potency towards the KRAS G12C mutation. Similar compounds include:
Sotorasib: Another KRAS G12C inhibitor with similar mechanisms of action but different pharmacokinetic properties.
MRTX849: A KRAS G12C inhibitor with a different chemical structure but similar target specificity.
AMG 510: A KRAS G12C inhibitor that has shown efficacy in clinical trials but differs in its binding affinity and selectivity.
Adagrasib stands out due to its optimized pharmacokinetic profile, which allows for sustained inhibition of the KRAS G12C mutant protein and improved clinical outcomes.
属性
IUPAC Name |
potassium;4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWDHJYSJOSTSJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B7775380.png)
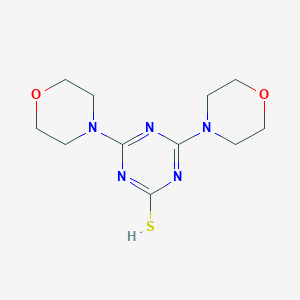
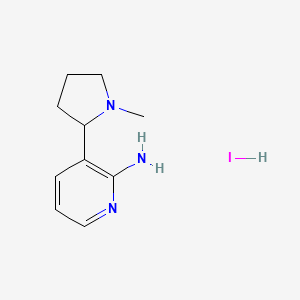
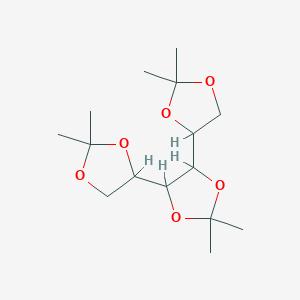
![2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane](/img/structure/B7775422.png)
